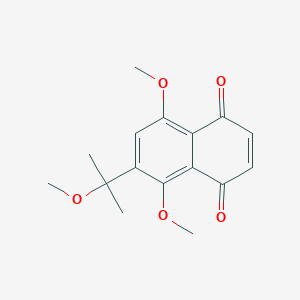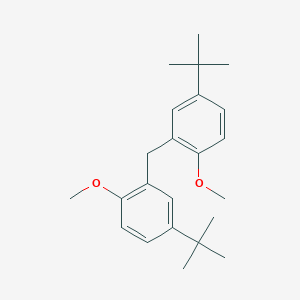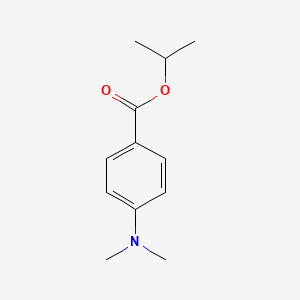
N~1~,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine is an organic compound belonging to the class of diamines It is characterized by the presence of two amino groups attached to a hexane backbone, with each amino group substituted by two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: N1,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine can be synthesized through several methods. One common approach involves the reaction of hexane-1,6-diamine with isopropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino groups of hexane-1,6-diamine attack the isopropyl halides, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of N1,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N1,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
N~1~,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of N1,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and context. The pathways involved may include modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling.
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
- N,N,N’,N’-Tetraethyl-1,6-hexanediamine
- N,N,N’,N’-Tetrapropyl-1,6-hexanediamine
Comparison: N1,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine is unique due to the presence of isopropyl groups, which impart distinct steric and electronic properties. Compared to its methyl, ethyl, and propyl analogs, the isopropyl-substituted compound may exhibit different reactivity, solubility, and interaction with biological targets. These differences can be leveraged to tailor the compound for specific applications in research and industry.
Properties
CAS No. |
104017-39-2 |
|---|---|
Molecular Formula |
C18H40N2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
N,N,N',N'-tetra(propan-2-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C18H40N2/c1-15(2)19(16(3)4)13-11-9-10-12-14-20(17(5)6)18(7)8/h15-18H,9-14H2,1-8H3 |
InChI Key |
KHDDHEBEVNRFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCCCCN(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)

![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)


![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)



![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)


![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
